Dimethyloxaloylglycine
Overview
Description
DMOG is a cell-permeable prolyl-4-hydroxylase inhibitor . It is also known as N-(Methoxyoxoacetyl)-glycine methyl ester . It is used in laboratory chemicals .
Molecular Structure Analysis
The empirical formula of DMOG is C6H9NO5 . Its molecular weight is 175.14 . The SMILES string representation of DMOG is COC(=O)CNC(=O)C(=O)OC .
Chemical Reactions Analysis
DMOG has been observed to efficiently suppress hydroxyproline synthesis in intact cells . It reduces FGF-2-induced proliferation and cyclin A expression by inhibiting prolyl hydroxylase activity .
Physical And Chemical Properties Analysis
DMOG is a white to off-white powder . It is soluble in water at a concentration greater than 30 mg/mL . It should be stored at a temperature of -20°C .
Scientific Research Applications
Cancer Research
DMOG is known for its role in studying hypoxia, a condition of reduced oxygen availability often observed in tumor microenvironments. Recent studies have unveiled that DMOG not only helps in studying hypoxia but also inhibits glutamine metabolism. This inhibition can selectively kill certain cancer cells, offering a new avenue for cancer therapy research. This highlights the importance of understanding DMOG's effects beyond hypoxia studies, suggesting its potential in developing targeted cancer treatments (Nelson, Kremer, & Lyssiotis, 2018).
Neuroprotection
DMOG has shown promise in neuroprotection, particularly in models of cerebral ischemia. Studies have demonstrated that DMOG treatment can significantly reduce infarct volumes and improve behavioral outcomes after both permanent and transient focal cerebral ischemia in rats. This neuroprotective effect is associated with an increase in vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS), mediated by improved regional cerebral blood flow (rCBF) after DMOG treatment. These findings suggest DMOG's potential in developing therapies for stroke and other cerebral ischemic conditions (Nagel et al., 2011).
Gastrointestinal Repair
Research has explored DMOG's ability to stimulate gastrointestinal repair processes through VEGF-dependent mechanisms. In vitro and in vivo studies have shown that DMOG can enhance the migration and proliferation of gastrointestinal cells and reduce injury in gastric models. These effects are linked to the upregulation of HIF and VEGF, suggesting DMOG's utility in stabilizing or repairing gut mucosa. This has significant implications for treatments aimed at enhancing gut repair following injury or disease (Marchbank et al., 2011).
Enhancement of Skin Flap Survival
In plastic surgery, DMOG has been evaluated for its effects on enhancing skin flap survival in vivo. Studies have shown that DMOG treatment can significantly increase VEGF and HIF-1&agr; expression in endothelial cell cultures and improve skin flap survival in a rat model. This suggests DMOG's potential application in improving outcomes in reconstructive surgery through the promotion of angiogenesis and tissue survival (Shafighi et al., 2011).
Cartilage Integrity in Knee Joints
DMOG's role in maintaining the integrity of articular cartilage in knee joints has been investigated, particularly in the context of osteoarthritis. Studies have assessed the effects of inhibiting or stabilizing HIF-1&agr; through DMOG treatment, finding that DMOG may play a crucial role in preserving cartilage health and preventing the progression of osteoarthritis. This points to the therapeutic potential of DMOG in treating joint diseases by targeting HIF-1&agr; pathways (Gelse et al., 2008).
Safety And Hazards
Future Directions
DMOG has been recognized as a new potential tool in MSC priming instead of hypoxia incubators or chambers . It has been observed that low doses of DMOG trigger exosomes to exert enhanced proangiogenic activity in cell-free therapeutic applications . This contributes to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .
properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOZDZCRHCODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339961 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyloxalylglycine | |
CAS RN |
89464-63-1 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89464-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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